molecular formula C26H18N4OS B11149956 (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

Cat. No.: B11149956
M. Wt: 434.5 g/mol
InChI Key: UQKCTYIBJXRVJD-CYVLTUHYSA-N
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Description

The compound “(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile” is a complex organic molecule that features a benzothiazole ring, a pyrazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and carbon disulfide.

    Synthesis of the Pyrazole Ring: This often involves the reaction of hydrazines with 1,3-diketones.

    Coupling Reactions: The final step might involve coupling the benzothiazole and pyrazole intermediates through a condensation reaction with appropriate aldehydes or nitriles under basic or acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the nitrile group, converting it to amines or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazole or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or as fluorescent probes.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly if the compound exhibits biological activity such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound is used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the presence of a methoxy group might enhance its solubility or alter its interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C26H18N4OS

Molecular Weight

434.5 g/mol

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C26H18N4OS/c1-31-22-13-11-18(12-14-22)25-20(17-30(29-25)21-7-3-2-4-8-21)15-19(16-27)26-28-23-9-5-6-10-24(23)32-26/h2-15,17H,1H3/b19-15-

InChI Key

UQKCTYIBJXRVJD-CYVLTUHYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Origin of Product

United States

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